2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound with a complex structure that includes a butylphenoxy group and a phenylprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of 4-butylphenol with acetohydrazide, followed by the reaction with cinnamaldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)propanoic acid
- 4-((E)-{[(4-butylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butylphenoxy group and a phenylprop-2-en-1-ylidene group sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
307942-14-9 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-8-19-12-14-20(15-13-19)25-17-21(24)23-22-16-7-11-18-9-5-4-6-10-18/h4-7,9-16H,2-3,8,17H2,1H3,(H,23,24)/b11-7+,22-16+ |
InChI Key |
FXLCFZGXAMCCQV-FGLICBMKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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